![molecular formula C20H24N4O4 B3014996 7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-53-9](/img/structure/B3014996.png)
7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Scientific Research Applications
Synthesis and Chemical Properties Pyrrolo[2,3-d]pyrimidine derivatives and related heterocyclic compounds are subjects of considerable interest due to their diverse chemical properties and potential applications. Research by Abu‐Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the versatile synthetic routes and chemical reactivities of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study by Renau et al. (1996) explored the synthesis of non-nucleoside analogs of toyocamycin, highlighting the effects of substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines, thus underscoring the importance of structural modifications in determining the biological activities of these compounds (Renau et al., 1996).
Biological and Pharmacological Activities The biological and pharmacological activities of pyrrolo[2,3-d]pyrimidines and related structures have been a significant area of research, with studies investigating their potential as therapeutic agents. For instance, Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, indicating the potential application of pyrrolo[2,3-d]pyrimidine derivatives in treating conditions like HIV (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005). The antimicrobial and antioxidant activities of triazolopyrimidines, as reported by Gilava et al. (2020), further demonstrate the diverse biological applications of these compounds (Gilava, Patel, Ram, & Chauhan, 2020).
Material Science Applications In addition to pharmaceutical applications, pyrrolo[2,3-d]pyrimidines and their derivatives find relevance in material science. Chang and Liou (2008) explored the synthesis of novel aromatic polyamides featuring pendent triphenylamine (TPA) units derived from pyrrolo[2,3-d]pyrimidines, highlighting their potential in developing electrochromic materials and devices (Chang & Liou, 2008).
Mechanism of Action
Future Directions
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-5-6-11-24-16(17(25)21-13-7-9-14(28-4)10-8-13)12-15-18(24)22(2)20(27)23(3)19(15)26/h7-10,12H,5-6,11H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGCLEYCZCXAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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